

Application Notes and Protocols for Cyclohexyl Isothiocyanate Reactions

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Compound of Interest

Compound Name: Cyclohexyl isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and reactions of **cyclohexyl isothiocyanate**, a versatile reagent with applications in organic synthesis and medicinal chemistry. The information is intended for use by trained professionals in a laboratory setting.

Physicochemical and Spectroscopic Data

Cyclohexyl isothiocyanate is a colorless to pale yellow liquid with a characteristic pungent odor.^[1] It is soluble in organic solvents but has limited solubility in water.^[1]

Table 1: Physicochemical Properties of **Cyclohexyl Isothiocyanate**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ NS	[2]
Molecular Weight	141.24 g/mol	[2]
CAS Number	1122-82-3	[2]
Appearance	Clear colorless to pale yellow liquid	[3]
Refractive Index (@ 20°C)	1.5350-1.5390	[3]
Purity (GC)	≥97.5%	[3]

Table 2: Spectroscopic Data for **Cyclohexyl Isothiocyanate**

Technique	Data	Reference
¹ H NMR	Spectra available	[4]
¹³ C NMR	Spectra available	[4]
IR	Conforms to structure	[3]
Mass Spec	Spectra available	[4]
Raman	Spectra available	[4]

Experimental Protocols

Synthesis of Cyclohexyl Isothiocyanate

Cyclohexyl isothiocyanate can be synthesized from cyclohexylamine and carbon disulfide in a one-pot, two-step procedure.[5] This method involves the in-situ formation of a dithiocarbamate salt, followed by desulfurization.[5]

Protocol 2.1.1: Synthesis from Cyclohexylamine and Carbon Disulfide

This protocol is adapted from a general procedure for the synthesis of aliphatic isothiocyanates using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate

(DMT/NMM/TsO⁻) as a desulfurizing agent.^[6]^[5]

Materials:

- Cyclohexylamine
- Triethylamine (Et₃N)
- Carbon disulfide (CS₂)
- Dichloromethane (DCM)
- 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)
- 1 N HCl
- Water
- Anhydrous MgSO₄
- Hexane for chromatography

Procedure:

- In a round-bottom flask, dissolve cyclohexylamine (2 mmol) and triethylamine (3 equiv., 6 mmol) in dichloromethane (3 mL).
- To this solution, add carbon disulfide (3 equiv., 6 mmol) and stir the mixture at room temperature for 5 minutes.
- Add DMT/NMM/TsO⁻ (1 equiv., 2 mmol) to the reaction mixture.
- Irradiate the reaction mixture in a microwave reactor in standard mode for 3 minutes at 90°C.
^[6]
- After completion of the reaction, dilute the mixture with dichloromethane (50 mL).

- Wash the organic layer with water (5 mL), followed by 1 N HCl (2 x 5 mL), and finally with water (5 mL).^[6]
- Dry the organic layer over anhydrous MgSO₄.
- Filter the solution and concentrate it under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using hexane as the eluent to obtain pure **cyclohexyl isothiocyanate**.^[6]

Table 3: Reaction Yields for Isothiocyanate Synthesis

Starting Amine	Desulfurizing Agent	Solvent	Yield (%)	Reference
Aliphatic Amines (general)	DMT/NMM/TsO ⁻	DCM (Microwave)	72-96	^[6]
Aliphatic Amines (general)	Tosyl Chloride	Dichloromethane	Good	^[7]
Primary Amines (general)	T3P®	Not specified	Good	^[7]

Reactions of Cyclohexyl Isothiocyanate

The primary mode of reactivity for **cyclohexyl isothiocyanate** involves nucleophilic attack on the central carbon atom of the isothiocyanate moiety.^[1]

A common application of **cyclohexyl isothiocyanate** is the synthesis of N,N'-disubstituted thioureas through reaction with primary or secondary amines.^{[8][9]}

Protocol 2.2.1.1: General Synthesis of N-Cyclohexyl Thiourea Derivatives

This protocol describes a general method for the condensation of an isothiocyanate with an amine.^[9]

Materials:

- **Cyclohexyl isothiocyanate**

- Primary or secondary amine (e.g., aniline, benzylamine)
- Dichloromethane (DCM) or tert-butanol

Procedure:

- Dissolve the desired primary or secondary amine (1 equiv.) in dichloromethane.
- Add **cyclohexyl isothiocyanate** (1 equiv.) to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is typically removed under reduced pressure.
- The resulting crude thiourea derivative can be purified by recrystallization or column chromatography.

Table 4: Examples of Thiourea Synthesis from Isothiocyanates

Isothiocyanate	Amine	Product	Yield (%)	Reference
Phenyl isothiocyanate	Various amines	N-phenyl, N'-substituted thioureas	Not specified	[9]
Benzyl isothiocyanate	Various amines	N-benzyl, N'-substituted thioureas	Not specified	[9]
General Isothiocyanates	Primary Amines	N,N'-disubstituted thioureas	95-100	[8]

Cyclohexyl isothiocyanate can also react with thiol functional groups to form dithiocarbamates. This reaction is notably reversible.[10][11] The reaction conditions,

particularly pH, can influence the chemoselectivity of isothiocyanates towards amines versus thiols.[\[10\]](#)

Protocol 2.2.2.1: Reaction of **Cyclohexyl Isothiocyanate** with a Thiol

Materials:

- **Cyclohexyl isothiocyanate**
- Thiol-containing compound (e.g., cysteine, glutathione)
- Buffer solution (pH 6-8)

Procedure:

- Dissolve the thiol-containing compound in a suitable buffer solution with a pH between 6 and 8.
- Add **cyclohexyl isothiocyanate** to the solution.
- Stir the reaction mixture at room temperature.
- The formation of the dithiocarbamate can be monitored by analytical techniques such as HPLC or mass spectrometry.
- Due to the reversible nature of this reaction, the product is often used in situ for further reactions or studies.[\[11\]](#)

Applications in Drug Development and Cancer Research

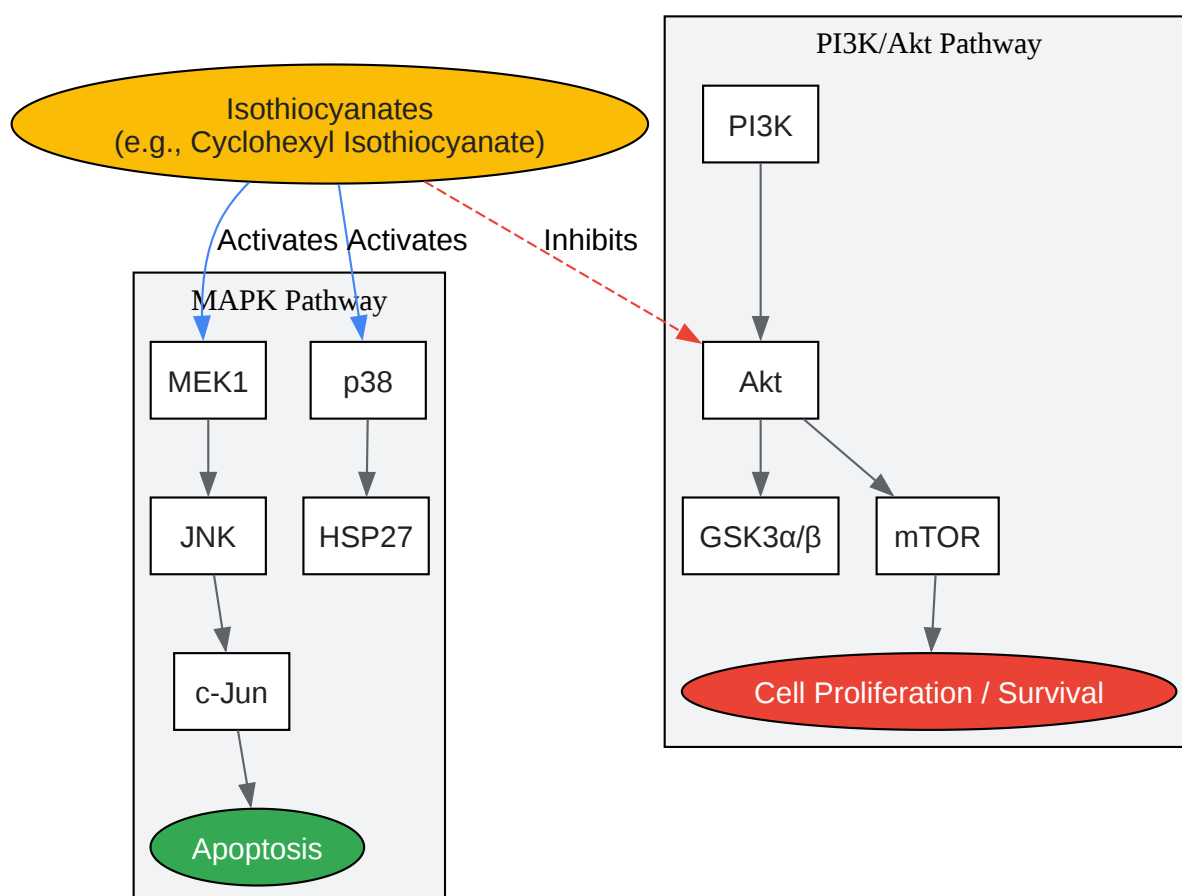
Isothiocyanates, including **cyclohexyl isothiocyanate**, are of significant interest in drug development due to their potential therapeutic properties, particularly in cancer research.[\[12\]](#) They have been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities.[\[13\]](#)

The anti-cancer effects of isothiocyanates are attributed to their ability to modulate various cellular signaling pathways.[14] Studies have shown that isothiocyanates can induce apoptosis and cell cycle arrest in cancer cells.[12][15]

Key signaling pathways affected by isothiocyanates include:

- MAPK Pathway: Isothiocyanates can induce the activation of the MAPK signaling cascade, leading to increased phosphorylation of JNK, c-Jun, and HSP27.[15]
- PI3K/Akt Pathway: Isothiocyanates have been shown to alter the phosphorylation of Akt and GSK3 α/β . [15] Downregulation of the PI3K/Akt/mTOR signaling pathway is a mechanism by which some isothiocyanates exert their anti-proliferative effects.[14]

Visualizations



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